molecular formula C17H18N2O2S B3013217 2-(((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile CAS No. 2309773-10-0

2-(((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile

Cat. No. B3013217
CAS RN: 2309773-10-0
M. Wt: 314.4
InChI Key: DKFDLRKOSPJXGP-UHFFFAOYSA-N
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Description

The compound contains an 8-azabicyclo[3.2.1]octane scaffold , which is a central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane is a bicyclic structure with an eight-membered ring fused to a three-membered ring . The compound also contains a sulfonyl group attached to a benzonitrile group.

Scientific Research Applications

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids, a family of natural products with diverse biological activities. Researchers have focused on stereoselective methods to prepare this fundamental structure. While many approaches involve enantioselective construction of an acyclic starting material, some methodologies achieve stereochemical control directly during the transformation that generates the bicyclic scaffold .

Organic Synthesis

Chemists explore the compound’s reactivity in various synthetic transformations. Its sulfonyl group and bicyclic framework offer opportunities for creating complex molecules. Researchers develop novel synthetic routes using this scaffold.

Future Directions

Future research could focus on exploring the biological activities of this compound, given the known activities of tropane alkaloids . Additionally, further work could be done to optimize the synthesis and improve the yield and stereoselectivity .

properties

IUPAC Name

2-[(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c18-11-13-3-1-2-4-17(13)22(20,21)19-15-7-8-16(19)10-14(9-15)12-5-6-12/h1-4,15-16H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFDLRKOSPJXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2S(=O)(=O)C4=CC=CC=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile

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